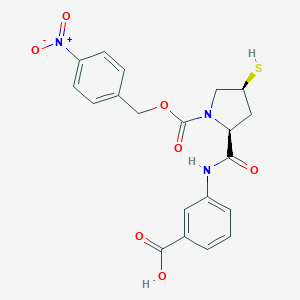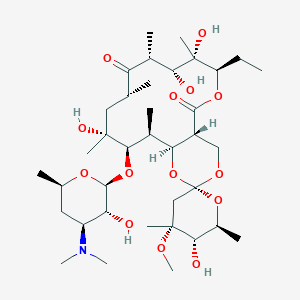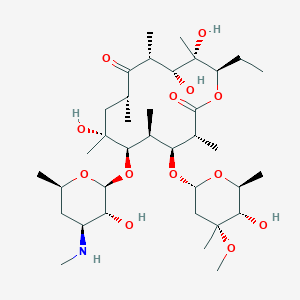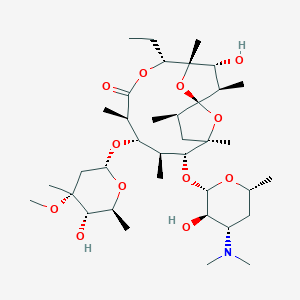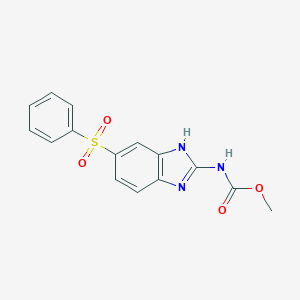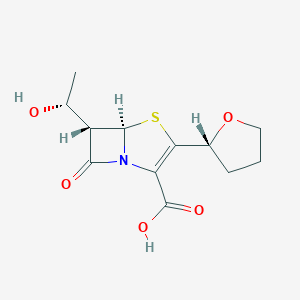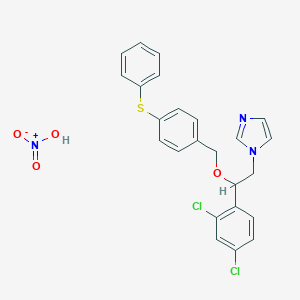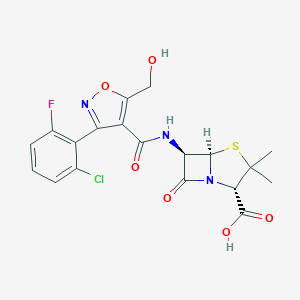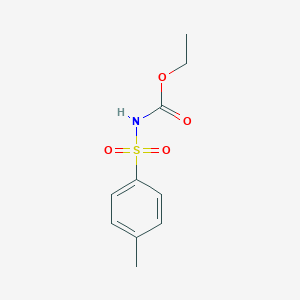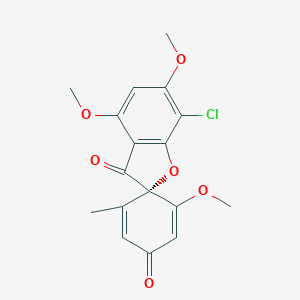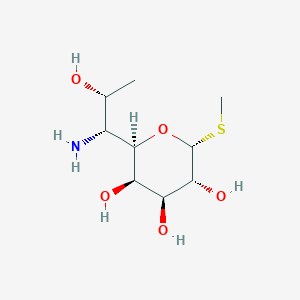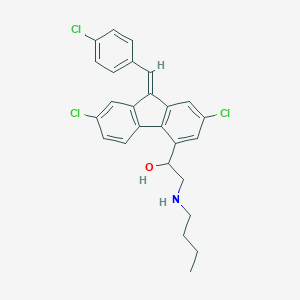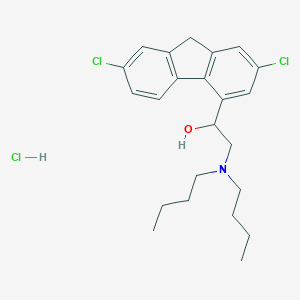
2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-YL)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-YL)ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DBAE and is widely used in various research fields, including pharmacology, biochemistry, and neuroscience. DBAE is a highly potent and selective agonist of the serotonin 5-HT7 receptor, which plays a crucial role in the regulation of various physiological and behavioral processes.
作用機序
The mechanism of action of DBAE involves its binding to the serotonin 5-HT7 receptor, which is a G protein-coupled receptor. Upon binding, DBAE activates the receptor, which leads to the activation of intracellular signaling pathways, including the cAMP/PKA pathway. The activation of these pathways leads to the modulation of various physiological and behavioral processes, including the regulation of circadian rhythm, mood, memory, and learning.
生化学的および生理学的効果
DBAE has been shown to have various biochemical and physiological effects, including the modulation of circadian rhythm, mood, memory, and learning. It has been shown to increase the amplitude and phase of circadian rhythms, which can be beneficial in the treatment of circadian rhythm disorders. DBAE has also been shown to have anxiolytic and antidepressant effects, which can be useful in the treatment of anxiety and depression. Additionally, DBAE has been shown to enhance memory and learning, which can be beneficial in the treatment of cognitive disorders.
実験室実験の利点と制限
DBAE has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT7 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. Additionally, DBAE has been shown to have low toxicity and is relatively easy to synthesize, which makes it a cost-effective research tool.
However, there are also some limitations to using DBAE in lab experiments. One limitation is that it is a highly specific agonist of the serotonin 5-HT7 receptor, which means that its effects may not generalize to other receptors or systems. Additionally, the use of DBAE in animal studies may not accurately reflect its effects in humans, which can limit its translational potential.
将来の方向性
There are several future directions for research on DBAE. One direction is to further investigate its therapeutic potential in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease. Another direction is to explore its effects on other physiological and behavioral processes, such as pain, appetite, and addiction. Additionally, further research is needed to better understand the mechanisms underlying its effects and to develop more selective and potent agonists for the serotonin 5-HT7 receptor.
合成法
The synthesis of DBAE involves the reaction of 2-(dibutylamino) ethanol with 2,7-dichloro-9H-fluoren-4-YL acid chloride in the presence of a suitable base, such as triethylamine or pyridine. The reaction takes place under anhydrous conditions and requires careful control of temperature and reaction time. The final product is obtained as a white crystalline powder, which is then purified by recrystallization or chromatography.
科学的研究の応用
DBAE has been extensively studied in scientific research due to its unique pharmacological properties. It is a highly potent and selective agonist of the serotonin 5-HT7 receptor, which is involved in the regulation of various physiological and behavioral processes, including circadian rhythm, mood, memory, and learning. DBAE has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease.
特性
CAS番号 |
53221-07-1 |
|---|---|
製品名 |
2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-YL)ethanol hydrochloride |
分子式 |
C23H30Cl3NO |
分子量 |
442.8 g/mol |
IUPAC名 |
2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C23H29Cl2NO.ClH/c1-3-5-9-26(10-6-4-2)15-22(27)21-14-19(25)13-17-11-16-12-18(24)7-8-20(16)23(17)21;/h7-8,12-14,22,27H,3-6,9-11,15H2,1-2H3;1H |
InChIキー |
XJHQDACFBGXGJH-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2)C=C(C=C3)Cl)Cl)O.Cl |
正規SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2)C=C(C=C3)Cl)Cl)O.Cl |
その他のCAS番号 |
53221-07-1 |
同義語 |
2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




